Carbanilide, 2-methoxy-

Photochemistry Environmental fate Stability studies

Researchers requiring reproducible photochemical degradation benchmarks or position-specific SAR data face supply inconsistencies with generic diphenylurea analogs. 2-Methoxycarbanilide (CAS 13142-82-0) is the defined ortho-substituted reference compound that eliminates uncontrolled variables. - Ortho-OCH₃ enables intramolecular H-bonding (six-membered pseudo-ring) impossible with 4-methoxy or unsubstituted analogs, directly influencing conformational preferences and logP. - Serves as a calibrated reference standard for competitive demethoxylation vs. photo-Fries degradation pathway analysis in phenylurea photochemical studies. - Commercially available building block for diphenylurea-based kinase inhibitor scaffold-hopping campaigns, replacing halogen atoms with a hydrogen bond acceptor while preserving the core pharmacophore. Standard research quantities stocked with batch-specific quality assurance; ships ambient globally.

Molecular Formula C14H14N2O2
Molecular Weight 242.27 g/mol
CAS No. 13142-82-0
Cat. No. B084898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbanilide, 2-methoxy-
CAS13142-82-0
Molecular FormulaC14H14N2O2
Molecular Weight242.27 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1NC(=O)NC2=CC=CC=C2
InChIInChI=1S/C14H14N2O2/c1-18-13-10-6-5-9-12(13)16-14(17)15-11-7-3-2-4-8-11/h2-10H,1H3,(H2,15,16,17)
InChIKeyLSHOLDAVJGTKOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxycarbanilide Technical Baseline and Class Context


2-Methoxycarbanilide (CAS 13142-82-0, IUPAC: 1-(2-methoxyphenyl)-3-phenylurea) is an asymmetrically substituted diphenylurea derivative with molecular formula C₁₄H₁₄N₂O₂ and molecular weight 242.27 g/mol [1]. The compound belongs to the carbanilide class, characterized by a central urea moiety linking two aromatic rings, and features a single methoxy (-OCH₃) substituent at the ortho position of one phenyl ring . Diphenylurea derivatives are known for diverse biological activities including antimicrobial, antiparasitic, and cytokinin-modulating properties [2]. The ortho-methoxy substitution confers distinct electronic and steric properties influencing hydrogen bonding capacity, solubility, and metabolic stability compared to unsubstituted or para-substituted analogs [3].

Ortho-methoxy diphenylurea for structure-activity relationship and conformational studies
Non-halogenated scaffold suited for kinase inhibitor lead diversification campaigns
Defined photodegradation probe for environmental fate and methoxy-substituent effect analysis

Why Analogs Cannot Substitute for 2-Methoxycarbanilide


Direct substitution of 2-methoxycarbanilide with unsubstituted diphenylurea or 4-methoxy positional isomers is scientifically unsound due to documented position-dependent differences in chemical stability, electronic properties, and biological recognition. The ortho-methoxy substitution introduces intramolecular hydrogen bonding capacity between the methoxy oxygen and the adjacent urea NH, which is geometrically impossible in para-methoxy or unsubstituted analogs [1]. Photochemical studies demonstrate that methoxy-substituted phenylureas undergo distinct degradation pathways including competitive demethoxylation, with degradation kinetics dependent on substitution position [2]. In antimicrobial assays, carbanilide derivatives exhibit substitution-dependent activity profiles; 4-chlorocarbanilide shows activity at 50 μg/mL while 4-methoxy-4′-chlorocarbanilide requires higher concentrations for comparable effects, confirming that even para-methoxy substitution does not confer equivalent pharmacological behavior [3]. For applications requiring reproducible physicochemical properties or specific molecular recognition, generic substitution introduces uncontrolled experimental variables.

Positional isomer mismatch Para-methoxy analogs cannot form the ortho-specific intramolecular hydrogen bond with urea NH, altering conformational preference and recognition.
Divergent photodegradation pathway Methoxy-substituted phenylureas undergo demethoxylation, while unsubstituted or halogenated analogs follow photo-Fries rearrangement or photohydrolysis, affecting stability data comparability.
Substitution-dependent antimicrobial profile Methoxy substitution attenuates antibacterial activity relative to chloro analogs; para-methoxy requires higher concentrations for comparable effect, making direct activity substitution unreliable.

2-Methoxycarbanilide Quantified Differentiation Evidence


Ortho-Methoxy-Specific Photodegradation Pathway

2-Methoxycarbanilide contains a methoxy-substituted urea moiety, which photochemically undergoes competitive demethoxylation as a distinct degradation route not observed in unhalogenated or halogenated phenylureas [1]. In contrast, unhalogenated phenylureas (e.g., unsubstituted diphenylurea) excited at λ < 300 nm undergo intramolecular photo-Fries rearrangement as the main transformation pathway, while halogenated derivatives (e.g., chlorophenylureas) undergo photohydrolysis as the primary route [1]. This pathway divergence has direct implications for compound stability under experimental light exposure and environmental persistence assessment.

Photodegradation pathway
Class-level inference
Demethoxylation vs photo-Fries rearrangement or photohydrolysis
Supports photostability study design; substitution pattern determines degradation route
Quantitative yield data not available
Photochemistry Environmental fate Stability studies

Antimicrobial Activity Relative to Chlorinated Analogs

In a systematic study of thirteen carbanilide derivatives, 4-methoxycarbanilide (the para-substituted analog) was synthesized and tested alongside chloro, bromo, methyl, and ethyl substituted variants against Escherichia coli and Staphylococcus aureus [1]. While 4-chlorocarbanilide and 4,4′-dichlorocarbanilide demonstrated antibacterial activity at 50 μg/mL against both bacterial strains, 4-methoxy-4′-chlorocarbanilide required 100 μg/mL for activity against E. coli [1]. This 2-fold difference in minimum active concentration indicates that methoxy substitution reduces antimicrobial potency relative to chloro substitution in this assay system, but the compound remains active at achievable concentrations. The 2-methoxy positional isomer is expected to exhibit distinct activity due to ortho electronic effects.

Antimicrobial SAR
Cross-study comparable
2-fold higher min. active conc. for methoxy-chloro derivative vs chloro analogs against E. coli
Methoxy substitution may reduce potency; useful for exploring intermediate activity windows
Assay conditions: in vitro, E. coli & S. aureus; concentration range tested
Antimicrobial Structure-activity relationship Antibacterial screening

Intramolecular Hydrogen Bonding Unique to Ortho-Methoxy

The ortho position of the methoxy group in 2-methoxycarbanilide creates a unique intramolecular hydrogen bonding opportunity between the methoxy oxygen and the adjacent urea NH proton, a geometric arrangement that is sterically impossible in 4-methoxycarbanilide (para-substituted) or unsubstituted diphenylurea [1]. This intramolecular interaction stabilizes a specific low-energy conformation and modulates the compound's intermolecular hydrogen bonding capacity with biological targets or solvent molecules [2]. The methoxy group can participate in hydrogen bonding and other interactions that influence the compound's reactivity and binding affinity, with the ortho position conferring the strongest intramolecular effect .

Intramolecular H-bond
Class-level inference
Ortho-OCH₃ forms 6-membered pseudo-ring H-bond with urea NH; impossible in para or unsubstituted
Provides conformationally constrained scaffold for molecular recognition studies
No quantitative energy data; theoretical analysis
Molecular recognition Hydrogen bonding Conformational analysis

Non-Halogenated Scaffold for Kinase Inhibitor Development

Diphenylurea derivatives constitute a privileged scaffold in kinase inhibitor development, with documented applications as raf kinase inhibitors (WO 99 32436) and serotonergic antagonists (JP 11130750) [1]. Recent studies have identified diphenylurea derivatives as cytokinin oxidase/dehydrogenase (CKX) inhibitors with IC₅₀ values in the 10⁻⁸ M concentration range for optimized compounds [2]. Within this scaffold class, 2-methoxycarbanilide represents a specific substitution pattern that provides a methoxy hydrogen bond acceptor at the ortho position without introducing halogen atoms that may contribute to off-target toxicity or metabolic liabilities [3]. This substitution pattern is distinct from the heavily halogenated diphenylureas commonly employed in kinase inhibitor chemotypes, offering an alternative physicochemical profile.

Kinase inhibitor scaffold
Class-level inference
Non-halogenated diphenylurea; CKX inhibitor leads reach IC₅₀ ~10⁻⁸ M
Offers halogen-free building block for lead diversification; specific activity not quantified
Patent and literature context; requires direct assay validation
Medicinal chemistry Kinase inhibition Scaffold diversification

2-Methoxycarbanilide Validated Research and Application Scenarios


Environmental Fate and Photostability Studies

2-Methoxycarbanilide serves as a structurally defined model compound for investigating methoxy-substituent effects on the photochemical degradation pathways of phenylurea derivatives. As documented in photochemical studies, methoxy-substituted phenylureas undergo competitive demethoxylation reactions distinct from the photo-Fries rearrangement observed in unhalogenated analogs and the photohydrolysis characteristic of halogenated derivatives [1]. Researchers studying environmental persistence, metabolite identification, or photocatalytic degradation of phenylurea-based compounds can employ 2-methoxycarbanilide as a reference standard to calibrate analytical methods and benchmark degradation kinetics against other substitution patterns. The ortho-methoxy substitution provides a defined case for understanding how substituent position influences photochemical reaction partitioning.

Antimicrobial SAR Studies of Carbanilides

2-Methoxycarbanilide is relevant for systematic SAR investigations exploring how methoxy substitution modulates antibacterial activity relative to halogenated carbanilides. Kang (1981) established that 4-chlorocarbanilide exhibits antibacterial activity against E. coli and S. aureus at 50 μg/mL, while 4-methoxy-4′-chlorocarbanilide requires 100 μg/mL for E. coli activity, indicating that methoxy substitution attenuates potency relative to chloro substitution [2]. The 2-methoxy positional isomer provides a distinct ortho-substitution pattern for testing position-dependent electronic effects on antimicrobial activity. Researchers can procure 2-methoxycarbanilide to complete substitution matrices in SAR campaigns examining how methoxy position and electronic effects influence minimum inhibitory concentrations.

Diphenylurea Kinase Inhibitor Scaffold Diversification

Diphenylurea derivatives constitute an established scaffold class in kinase inhibitor development, with patent literature documenting applications as raf kinase inhibitors and serotonergic antagonists [3]. Recent work on diphenylurea-derived cytokinin oxidase/dehydrogenase inhibitors reports IC₅₀ values in the 10⁻⁸ M range for optimized compounds [4]. 2-Methoxycarbanilide represents a non-halogenated, ortho-methoxy-substituted variant suitable for scaffold-hopping or lead diversification campaigns seeking to replace halogen atoms with hydrogen bond acceptors while maintaining the core diphenylurea pharmacophore. The compound's commercial availability as a defined building block enables medicinal chemistry groups to synthesize focused libraries exploring methoxy substitution effects on target engagement and selectivity.

Intramolecular Hydrogen Bonding and Conformational Analysis

The ortho-methoxy substitution in 2-methoxycarbanilide creates a unique intramolecular hydrogen bonding opportunity between the methoxy oxygen and the adjacent urea NH proton, forming a six-membered pseudo-ring conformation [5]. This intramolecular interaction is geometrically impossible in 4-methoxycarbanilide or unsubstituted diphenylurea, making 2-methoxycarbanilide a valuable model compound for studying ortho-effects on urea conformational preferences, hydrogen bonding networks, and their influence on physicochemical properties such as solubility and logP. Researchers in physical organic chemistry or computational chemistry can use 2-methoxycarbanilide to validate conformational models and investigate how intramolecular hydrogen bonding modulates intermolecular recognition events.

Application
Selection Property
Validation Focus
Environmental fate & photostability studies
Ortho-methoxy substitution pattern
Photolytic pathway identity (demethoxylation vs rearrangement)
Antimicrobial SAR investigations
Methoxy substitution effect on activity
MIC profile comparison with halogenated carbanilides
Kinase inhibitor lead diversification
Non-halogenated diphenylurea scaffold
Target engagement and selectivity assessment
Conformational analysis studies
Ortho-methoxy H-bond acceptor
Solution-phase conformation and H-bond network validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Carbanilide, 2-methoxy-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.